molecular formula C17H23F3N2O6 B13643239 (2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt

(2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt

Cat. No.: B13643239
M. Wt: 408.4 g/mol
InChI Key: KXCGFTUKSCUSHX-USHQGOFLSA-N
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Description

(2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including an amino group, a hydroxyphenyl group, and a trifluoroacetate salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of peptide bonds, and subsequent deprotection. The reaction conditions may vary, but common reagents include protecting agents like tert-butyloxycarbonyl (Boc) and trifluoroacetic acid (TFA) for deprotection.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The trifluoroacetate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the amino group produces primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, (2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt is used to study protein-ligand interactions and enzyme kinetics. Its ability to form stable complexes with proteins makes it a valuable tool in structural biology.

Medicine

In medicine, this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its role in modulating biological pathways involved in diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its trifluoroacetate salt form enhances its solubility and stability, making it suitable for various applications.

Mechanism of Action

The mechanism of action of (2S,3S)-2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-3-methylpentanoic acid trifluoroacetate salt involves its interaction with specific molecular targets. The amino and hydroxyphenyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, modulating their activity. The trifluoroacetate salt enhances its solubility, facilitating its cellular uptake and distribution.

Properties

Molecular Formula

C17H23F3N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H22N2O4.C2HF3O2/c1-3-9(2)13(15(20)21)17-14(19)12(16)8-10-4-6-11(18)7-5-10;3-2(4,5)1(6)7/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21);(H,6,7)/t9-,12-,13-;/m0./s1

InChI Key

KXCGFTUKSCUSHX-USHQGOFLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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